molecular formula C20H28ClNO3 B5104915 ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate

ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate

Cat. No. B5104915
M. Wt: 365.9 g/mol
InChI Key: JUNMWRBLMQORKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the p38/MAPK pathway. In inflammation studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to inhibit the NF-κB pathway and activate the Nrf2 pathway. In pain management studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to activate the opioid receptor pathway.
Biochemical and Physiological Effects:
ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can induce DNA damage and inhibit cell cycle progression. In inflammation studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. In pain management studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce pain sensitivity and induce analgesia.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A in lab experiments is its high potency and specificity. ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to have a high affinity for its target receptors and can produce significant effects at low concentrations. However, one limitation of using ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A is its potential toxicity. ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to have cytotoxic effects at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain management. Another direction is to optimize the synthesis method of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A to improve yield and purity. Additionally, more studies are needed to determine the safety and toxicity profile of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A in vivo. Overall, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has shown promising potential as a therapeutic agent, and further research is warranted to fully explore its applications.

Synthesis Methods

The synthesis of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A involves the reaction of 3-chlorobenzylamine with 2,2-dimethylpropanoyl chloride to form the intermediate 3-chlorobenzyl 2,2-dimethylpropanoate. This intermediate is then reacted with piperidine-3-carboxylic acid ethyl ester in the presence of a catalyst to form ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A. The synthesis method of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been optimized to improve yield and purity.

Scientific Research Applications

Ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. Pain management studies have shown that ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce pain sensitivity in animal models.

properties

IUPAC Name

ethyl 3-[(3-chlorophenyl)methyl]-1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO3/c1-5-25-18(24)20(13-15-8-6-9-16(21)12-15)10-7-11-22(14-20)17(23)19(2,3)4/h6,8-9,12H,5,7,10-11,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNMWRBLMQORKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C(C)(C)C)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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